1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine
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Overview
Description
1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine is a chemical compound that belongs to the class of triazole derivatives. Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring. This particular compound features a piperidine ring attached to a triazole ring, which is further substituted with a methyl group and a phenyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine typically involves the following steps:
Formation of the Triazole Ring:
Introduction of the Methyl Group: The methyl group can be introduced through methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Piperidine Ring: The piperidine ring can be attached through a carbonylation reaction, where the triazole ring is reacted with piperidine in the presence of a carbonylating agent.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure efficiency and consistency. The use of catalysts and optimized reaction conditions can help in achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine can undergo various chemical reactions, including:
Oxidation: Oxidation reactions can be performed using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace substituents on the ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazoles.
Scientific Research Applications
1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine has various applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and biological system.
Comparison with Similar Compounds
1-[(5-methyl-2-phenyl-2H-1,2,3-triazol-4-yl)carbonyl]piperidine can be compared with other triazole derivatives, such as:
Imidazole: Similar heterocyclic structure but with two nitrogen atoms instead of three.
Benzotriazole: Contains a benzene ring fused to the triazole ring.
Triazole-based drugs: Various pharmaceuticals that contain triazole rings, such as fluconazole and itraconazole.
Uniqueness: this compound is unique due to its specific substitution pattern and the presence of the piperidine ring, which can influence its chemical reactivity and biological activity.
Properties
IUPAC Name |
(5-methyl-2-phenyltriazol-4-yl)-piperidin-1-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O/c1-12-14(15(20)18-10-6-3-7-11-18)17-19(16-12)13-8-4-2-5-9-13/h2,4-5,8-9H,3,6-7,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLLSMMLDOPDNEJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(N=C1C(=O)N2CCCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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